molecular formula C25H22F3NO3S B1662794 MK-2894 CAS No. 1006036-87-8

MK-2894

カタログ番号: B1662794
CAS番号: 1006036-87-8
分子量: 473.5 g/mol
InChIキー: QJZQFVRFJCGDKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-2894は、Eプロスタノイド受容体4(EP4受容体)の強力で選択的な経口活性で高親和性のアンタゴニストです。Ki値は0.56 nM、IC50値は2.5 nMという高い結合親和性を示します This compoundは、主に痛みと炎症の動物モデルにおける抗炎症作用のために科学研究で使用されています .

準備方法

合成経路と反応条件

MK-2894の合成は、鍵となる中間体の調製から始まる複数のステップを伴います最終生成物は、アミド結合形成や環化を含む一連の反応によって得られます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、高収率反応と効率的な精製方法の使用が含まれ、化合物の純度と一貫性を確保します .

化学反応の分析

反応の種類

MK-2894は、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

形成された主要な生成物

これらの反応から形成された主要な生成物には、さらなる研究開発に使用できるthis compoundのさまざまな誘導体が含まれます .

科学研究への応用

This compoundは、幅広い科学研究への応用範囲を持っています。

科学的研究の応用

Pharmacological Profile

MK-2894 exhibits a favorable pharmacokinetic profile in animal models:

Parameter Value Species
Bioavailability (F)21% to 32%Mice, Rats, Dogs
Clearance Rate (CL)9.2 to 23 mL/min/kgMice, Rats, Dogs
Volume of Distribution (Vd)0.91 to 7.6 L/kgMice, Rats, Dogs
Elimination Half-life (T1/2)4.5 to 15 hoursMice, Rats, Dogs
Maximum Concentration (Cmax)1.4 to 4.5 μMMice, Rats

Pain Management

This compound has shown significant efficacy in various pain models:

  • Acute Pain Model : In carrageenan-induced mechanical hyperalgesia in SD rats, this compound displayed dose-dependent inhibition of pain response with an ED50 value of 0.36 mg/kg .
  • Chronic Pain Model : It effectively inhibited chronic paw swelling in adjuvant-induced arthritis rat models, with an ED50 value of 0.02 mg/kg/day .

Inflammation Research

This compound's anti-inflammatory properties make it a candidate for studying inflammatory diseases:

  • Animal Studies : In models of arthritis and other inflammatory conditions, this compound demonstrated potent anti-inflammatory activity, suggesting its potential as a safer alternative to traditional NSAIDs .

Case Study 1: Efficacy in Arthritis Models

In a controlled study involving adjuvant-induced arthritis in rats, this compound was administered at varying doses to assess its impact on paw swelling and pain response.

  • Methodology : Rats were divided into groups receiving different doses (0.1 mg/kg to 10 mg/kg) over five days.
  • Findings : The study reported complete inhibition of secondary paw swelling at an ED100 of 0.1 mg/kg/day with plasma concentrations reaching therapeutic levels .

Case Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound across different species.

  • Results : The drug exhibited moderate bioavailability and favorable half-life characteristics across species, indicating potential for oral administration in clinical settings .

作用機序

MK-2894は、プロスタグランジンE2受容体のサブタイプであるEP4受容体に選択的に結合することによって効果を発揮します。この結合は、受容体の活性を阻害し、環状アデノシン一リン酸(cAMP)の産生を減少させます。これは、炎症反応を調節し、痛みを軽減します .

類似化合物との比較

類似化合物

独自性

MK-2894は、EP4受容体アンタゴニストとして高い選択性と効力を有しているため、他に類を見ません。従来のNSAIDsやコキシブに比べて安全な代替手段を提供し、有利な薬物動態プロファイルと消化器系副作用の軽減を実現しています .

生物活性

MK-2894, also known as sodium salt of 4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate, is a potent and selective second-generation antagonist of the E-prostanoid receptor subtype EP4. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions and cancer due to its favorable pharmacokinetic profile and biological activity.

PropertyValue
CAS Number 1006036-88-9
Molecular Formula C25H21F3NNaO3S
Molecular Weight 495.489 g/mol
IC50 Value Potent against EP4 receptors

Biological Activity

This compound exhibits significant anti-inflammatory activity across various preclinical models. Its mechanism primarily involves the inhibition of EP4 receptor signaling, which is known to suppress immune responses. This dual role of enhancing immune activation while reducing inflammation positions this compound as a promising candidate for treating conditions like arthritis and cancer.

Key Findings from Research

  • Anti-inflammatory Effects : this compound has demonstrated potent anti-inflammatory effects in animal models, outperforming traditional NSAIDs like indomethacin in terms of gastrointestinal tolerability .
  • Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, allowing for effective dosing regimens in preclinical species .
  • Immune Modulation : The compound enhances the activation of CD8+ T cells and monocytes in vitro, suggesting its potential utility in cancer immunotherapy by promoting lymphocyte infiltration in tumor microenvironments .

In Vivo Studies

Research has shown that this compound can significantly reduce disease burden in various tumor models. For instance:

  • Colorectal Cancer Model : In the adenomatous polyposis coli (APC) min+/− model, this compound treatment led to increased lymphocyte infiltration and reduced tumor size compared to controls .
  • Syngeneic Allograft Experiments : Mice treated with this compound showed enhanced antitumor immunity compared to those receiving standard treatments, indicating its potential as a novel therapeutic agent .

Comparative Analysis with Other EP Antagonists

The following table summarizes the biological activity of this compound compared to other known EP antagonists:

CompoundTarget ReceptorBiological ActivityNotable Findings
This compound EP4Potent anti-inflammatoryFavorable GI profile vs. indomethacin
CJ-042794 EP4Effective in pain modelsDemonstrated efficacy in inflammation
E7046 EP4Antitumor efficacyProlonged survival in CT26 model

特性

IUPAC Name

4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZQFVRFJCGDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648063
Record name 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006036-87-8
Record name 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoate from Example 16, Step 3 (172 mg, 0.353 mmol) was reacted under conditions similar to Example 1, Step 11. The crude solid was swished in 10:90 EtOH/hexane and the suspension was filtered. The resulting solid was rinsed with 10:90 EtOH/hexane, then hexane and dried to afford the desired product as a white solid. MS (−ESI): m/z 472 (M−1)−.
Name
EtOH hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-2894
Reactant of Route 2
Reactant of Route 2
MK-2894
Reactant of Route 3
MK-2894
Reactant of Route 4
MK-2894
Reactant of Route 5
MK-2894
Reactant of Route 6
MK-2894

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。